molecular formula C17H21N3O4 B11620906 N-[4-(dimethylamino)phenyl]-N~2~-(furan-2-ylmethyl)asparagine

N-[4-(dimethylamino)phenyl]-N~2~-(furan-2-ylmethyl)asparagine

Cat. No.: B11620906
M. Wt: 331.4 g/mol
InChI Key: ZMGGISOVWBGHSC-UHFFFAOYSA-N
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Description

3-{[4-(DIMETHYLAMINO)PHENYL]CARBAMOYL}-2-{[(FURAN-2-YL)METHYL]AMINO}PROPANOIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines a dimethylamino phenyl group, a furan ring, and a propanoic acid moiety, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[4-(DIMETHYLAMINO)PHENYL]CARBAMOYL}-2-{[(FURAN-2-YL)METHYL]AMINO}PROPANOIC ACID typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as the dimethylamino phenyl carbamate and the furan-2-yl methylamine. These intermediates are then coupled under specific reaction conditions to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-{[4-(DIMETHYLAMINO)PHENYL]CARBAMOYL}-2-{[(FURAN-2-YL)METHYL]AMINO}PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3-{[4-(DIMETHYLAMINO)PHENYL]CARBAMOYL}-2-{[(FURAN-2-YL)METHYL]AMINO}PROPANOIC ACID has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-{[4-(DIMETHYLAMINO)PHENYL]CARBAMOYL}-2-{[(FURAN-2-YL)METHYL]AMINO}PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 3-{[4-(DIMETHYLAMINO)PHENYL]CARBAMOYL}-2-{[(THIOPHEN-2-YL)METHYL]AMINO}PROPANOIC ACID
  • 3-{[4-(DIMETHYLAMINO)PHENYL]CARBAMOYL}-2-{[(PYRIDIN-2-YL)METHYL]AMINO}PROPANOIC ACID

Comparison: Compared to similar compounds, 3-{[4-(DIMETHYLAMINO)PHENYL]CARBAMOYL}-2-{[(FURAN-2-YL)METHYL]AMINO}PROPANOIC ACID exhibits unique properties due to the presence of the furan ring

Properties

Molecular Formula

C17H21N3O4

Molecular Weight

331.4 g/mol

IUPAC Name

4-[4-(dimethylamino)anilino]-2-(furan-2-ylmethylamino)-4-oxobutanoic acid

InChI

InChI=1S/C17H21N3O4/c1-20(2)13-7-5-12(6-8-13)19-16(21)10-15(17(22)23)18-11-14-4-3-9-24-14/h3-9,15,18H,10-11H2,1-2H3,(H,19,21)(H,22,23)

InChI Key

ZMGGISOVWBGHSC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCC2=CC=CO2

Origin of Product

United States

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